1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol
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Overview
Description
1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol This compound is known for its unique structure, which includes a dimethylamino group attached to a tetrahydronaphthalenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 5,6,7,8-tetrahydronaphthalen-2-ol, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is typically conducted in an aqueous or organic solvent at a temperature range of 20-40°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
1-[(Dimethylamino)methyl]naphthalene: Similar structure but lacks the tetrahydronaphthalenol backbone.
2-[(Dimethylamino)methyl]phenol: Contains a phenol group instead of a naphthalenol group.
1-[(Dimethylamino)methyl]tetralin: Similar structure but lacks the hydroxyl group.
Uniqueness: 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its combination of a dimethylamino group and a tetrahydronaphthalenol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-14(2)9-12-11-6-4-3-5-10(11)7-8-13(12)15/h7-8,15H,3-6,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAZGRJQCNGUBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1CCCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182093 |
Source
|
Record name | 2-Naphthalenol, 1-[(dimethylamino)methyl]-5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-65-7 |
Source
|
Record name | 2-Naphthalenol, 1-[(dimethylamino)methyl]-5,6,7,8-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenol, 1-[(dimethylamino)methyl]-5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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